molecular formula C8H8 B14622979 1,3-Cyclohexadiene, 5-ethynyl- CAS No. 57015-38-0

1,3-Cyclohexadiene, 5-ethynyl-

Cat. No.: B14622979
CAS No.: 57015-38-0
M. Wt: 104.15 g/mol
InChI Key: FHDIQPJNLFHQEB-UHFFFAOYSA-N
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Description

5-Ethynylcyclohexa-1,3-diene is an organic compound characterized by the presence of an ethynyl group attached to a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the reaction of cyclohexa-1,3-diene with an ethynylating agent under specific conditions. For example, the reaction of cyclohexa-1,3-diene with ethynylmagnesium bromide in the presence of a suitable catalyst can yield 5-ethynylcyclohexa-1,3-diene. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-ethynylcyclohexa-1,3-diene may involve large-scale ethynylation processes using advanced catalytic systems. These processes are designed to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylcyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of 5-ethylcyclohexa-1,3-diene.

    Substitution: Formation of various substituted cyclohexa-1,3-diene derivatives.

Scientific Research Applications

5-Ethynylcyclohexa-1,3-diene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-ethynylcyclohexa-1,3-diene involves its interaction with molecular targets through its ethynyl and diene functionalities. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. These reactions are facilitated by the electron-rich nature of the diene ring and the electron-withdrawing effect of the ethynyl group.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with similar reactivity.

    Cyclohexa-1,3-diene: Lacks the ethynyl group but shares the diene structure.

    5-Methylcyclohexa-1,3-diene: Similar structure with a methyl group instead of an ethynyl group.

Uniqueness

5-Ethynylcyclohexa-1,3-diene is unique due to the presence of both an ethynyl group and a conjugated diene system. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

CAS No.

57015-38-0

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

5-ethynylcyclohexa-1,3-diene

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h1,3-6,8H,7H2

InChI Key

FHDIQPJNLFHQEB-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC=CC=C1

Origin of Product

United States

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